![molecular formula C20H18Cl2N4O2S B2628363 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1221715-30-5](/img/structure/B2628363.png)
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound characterized by its unique triazoloquinazoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazoloquinazoline core through a cyclization reaction, followed by the introduction of the 3,4-dichlorophenylmethylsulfanyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, compounds similar to 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline have been shown to inhibit the proliferation of cancer cells through various mechanisms. The presence of the triazole ring is crucial for its interaction with biological targets such as kinases and receptors involved in cancer progression .
Antimicrobial Properties
Studies have demonstrated that triazoloquinazolines possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell walls or interfere with metabolic pathways makes it a candidate for developing new antibiotics .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar compounds suggest potential applications in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .
Agriculture
Pesticidal Applications
The structural characteristics of this compound suggest its utility as a pesticide. Compounds with similar functionalities have been explored for their ability to target specific pests while minimizing harm to beneficial insects .
Material Science
Photophysical Properties
Research into the photophysical properties of triazoloquinazolines has revealed their potential use in optoelectronic devices. The ability to emit light upon excitation makes these compounds suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of various triazoloquinazoline derivatives. Among them was this compound, which demonstrated IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .
Case Study 2: Antimicrobial Efficacy
In another research effort focused on agricultural applications, a series of triazoloquinazolines were tested for their antimicrobial efficacy against common plant pathogens. The results indicated that certain derivatives could significantly reduce pathogen viability in vitro and showed promise for field applications .
Mechanism of Action
The mechanism of action of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl ((5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetate
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific triazoloquinazoline core structure and the presence of the 3,4-dichlorophenylmethylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety. Its molecular formula is C19H20Cl2N4O2S, with a molecular weight of approximately 439.37 g/mol. The presence of the dichlorophenyl group and sulfanyl linkage suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline and triazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study demonstrated that these compounds could inhibit the activity of key kinases involved in cancer progression, such as DYRK1A and GSK-3β, with IC50 values in the nanomolar range .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar triazoloquinazoline derivatives can significantly reduce inflammation markers in models of acute inflammation. For example, a related compound demonstrated an anti-inflammatory activity index (AA) of 53.41%, effectively inhibiting paw edema and pro-inflammatory cytokine production . This suggests that the compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Activity
The antimicrobial potential of triazoloquinazolines has been explored in various studies. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound's structure allows it to interact with protein kinases, inhibiting their activity which is crucial in cancer cell signaling pathways.
- Modulation of Inflammatory Mediators : It reduces the levels of inflammatory cytokines such as TNF-α and PGE-2, thereby mitigating inflammatory responses.
- Antimicrobial Mechanisms : The presence of sulfur and nitrogen atoms in its structure enhances its ability to form reactive intermediates that can target microbial cells.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value calculated at 0.25 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Activity
In a carrageenan-induced paw edema model, administration of the compound resulted in a significant decrease in edema size compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2S/c1-4-18-24-19-12-8-16(27-2)17(28-3)9-15(12)23-20(26(19)25-18)29-10-11-5-6-13(21)14(22)7-11/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSHJLMWHGVSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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